Methyl 11-azidoundecanoate
Overview
Description
Methyl 11-azidoundecanoate is an organic compound with the molecular formula C12H23N3O2 and a molar mass of 241.34 g/mol It is a member of the azido esters family, characterized by the presence of an azide group (-N3) attached to an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-azidoundecanoate can be synthesized through a multi-step process. One common method involves the conversion of methyl 11-bromoundecanoate to this compound using sodium azide in anhydrous dimethylformamide (DMF) as a solvent. The reaction is typically carried out at elevated temperatures (around 50°C) for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-azidoundecanoate undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group readily participates in [3+2] cycloaddition reactions with alkynes to form triazoles.
Nucleophilic Substitution: The azide group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Cycloaddition: Copper(I) iodide (CuI) as a catalyst, often in the presence of a base like triethylamine.
Nucleophilic Substitution: Various nucleophiles such as amines or thiols.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
Methyl 11-azidoundecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 11-azidoundecanoate primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Methyl 11-aminoundecanoate: Similar structure but with an amine group instead of an azide.
Methyl 11-hydroxyundecanoate: Contains a hydroxyl group instead of an azide.
Methyl 11-bromoundecanoate: Precursor in the synthesis of methyl 11-azidoundecanoate.
Uniqueness
This compound is unique due to its azide group, which imparts high reactivity and versatility in chemical synthesis. The azide group enables the compound to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
methyl 11-azidoundecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-17-12(16)10-8-6-4-2-3-5-7-9-11-14-15-13/h2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCWMLUTPRODGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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